cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid
Description
cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid is a bicyclic organic compound featuring a pyrrolidine ring substituted with a benzyl group at the 1-position and carboxylate groups at the 2- and 5-positions in a cis configuration. This stereochemistry induces a bent molecular geometry, distinguishing it from trans isomers and enabling unique coordination behavior with metal ions. Its benzyl substituent may also enhance hydrophobic interactions or π-stacking in supramolecular assemblies, though this remains underexplored in the literature.
Properties
IUPAC Name |
(2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-12(16)10-6-7-11(13(17)18)14(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)/t10-,11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREMUNONTQIPQO-PHIMTYICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C(=O)O)CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N([C@H]1C(=O)O)CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52321-07-0 | |
| Record name | rac-(2R,5S)-1-benzylpyrrolidine-2,5-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid typically involves the reaction of cis-dimethyl-1-benzyl-2,5-pyrrolidinedicarboxylate with sodium alkoxide in methanol. The reaction is cooled and washed with diethyl ether to obtain the desired product .
Industrial Production Methods:
Types of Reactions:
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Salt Formation: The acidic protons of the carboxylic acids can react with bases to form salts.
Decarboxylation: Under specific conditions, the carboxylic acid groups might undergo decarboxylation, releasing carbon dioxide and forming a new molecule.
Common Reagents and Conditions:
Esterification: Alcohols and acid catalysts.
Salt Formation: Bases such as sodium hydroxide.
Decarboxylation: Heat and specific catalysts.
Major Products:
Esters: Formed from esterification reactions.
Salts: Formed from reactions with bases.
Decarboxylated Products: Formed from decarboxylation reactions.
Scientific Research Applications
Building Block for Synthesis
Cis-1-benzylpyrrolidine-2,5-dicarboxylic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its structural characteristics allow for the modification and creation of derivatives that can be utilized in various chemical reactions. This compound is particularly significant in the development of pharmaceuticals and agrochemicals.
Coordination Chemistry
In coordination chemistry, this compound acts as a ligand, forming complexes with transition metals. These metal-ligand complexes can exhibit diverse properties and are essential in catalysis and material science. The ability of this compound to coordinate with different metals enhances its utility in creating novel materials.
Enzyme Modulation
Research indicates that this compound may modulate the activity of specific enzymes, particularly aldehyde reductase. This enzyme plays a pivotal role in the metabolism of aldehydes and the regulation of oxidative stress within biological systems. By influencing enzyme activity, this compound could potentially mitigate oxidative damage, making it a candidate for therapeutic applications.
Neuroprotective Properties
Preliminary studies have suggested that this compound possesses neuroprotective effects. Its ability to cross the blood-brain barrier enhances its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro assays have shown that this compound can protect neuronal cells from oxidative stress induced by reactive oxygen species.
Therapeutic Potential
The ongoing exploration of this compound's therapeutic potential includes its application in treating various neurological disorders. Its mechanism of action involves interactions with molecular targets that may lead to beneficial effects on cognitive function and neuronal health .
Aldehyde Reduction Activity
A notable study demonstrated that this compound effectively reduced various aldehydes through its interaction with aldehyde reductase enzymes. This reduction is significant for detoxifying harmful metabolites in cells, indicating its potential role in metabolic health.
Neuroprotective Screening
In vitro assays indicated that this compound could protect neuronal cells from oxidative damage caused by reactive oxygen species. This suggests its potential application in treating conditions like Alzheimer's disease or Parkinson's disease. The protective effects observed underscore the need for further research into its mechanisms and efficacy.
Mechanism of Action
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Comparisons
Table 1: Structural Properties of Dicarboxylic Acid Linkers
| Compound Name | Backbone Structure | Carboxylate Positions | Stereochemistry | Flexibility |
|---|---|---|---|---|
| cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid | Pyrrolidine | 2,5 | cis | Moderate |
| trans-1-Benzylpyrrolidine-2,5-dicarboxylic acid | Pyrrolidine | 2,5 | trans | Low |
| 1,4-Benzenedicarboxylic acid (BDC) | Benzene | 1,4 | N/A | Rigid |
| 2,5-Pyridinedicarboxylic acid | Pyridine | 2,5 | N/A | Semi-rigid |
- Pyrrolidine vs. The cis configuration further allows for chelating metal nodes, whereas trans isomers or planar linkers like BDC favor linear coordination.
Chemical and Coordination Behavior
Table 2: Acid Dissociation Constants (pKa) and Metal Coordination Modes
| Compound Name | pKa1 | pKa2 | Common Metal Nodes | Coordination Mode |
|---|---|---|---|---|
| This compound | ~3.1 | ~5.8 | Zn²⁺, Cu²⁺ | Bidentate chelation |
| BDC | 2.9 | 4.3 | Zn²⁺, Zr⁴⁺ | Linear bridging |
| 2,5-Pyridinedicarboxylic acid | 1.8 | 4.1 | Fe³⁺, Co²⁺ | Tridentate (N,O) |
- Acidity : The higher pKa values of the cis-1-benzylpyrrolidine derivative compared to BDC suggest weaker acidity, which may influence metal-ligand bond strength and framework stability under acidic conditions.
- Coordination Modes : The cis-carboxylates enable chelation of metal ions (e.g., Zn²⁺), contrasting with the bridging mode of BDC in MOFs like MOF-5 . This chelation could stabilize unconventional metal clusters or reduce interpenetration in frameworks.
Functional and Application-Based Comparisons
Table 3: MOF Performance Metrics Using Different Linkers
- Porosity and Gas Adsorption: The lower surface area of hypothetical MOFs using the cis-pyrrolidine linker compared to BDC-based frameworks suggests reduced porosity, likely due to the bulky benzyl group and non-planar geometry. However, its flexibility may enhance selective gas adsorption under dynamic conditions.
- Luminescence : Unlike pyridine-based linkers (e.g., 2,5-pyridinedicarboxylic acid in MIL-53(Fe)), the benzylpyrrolidine derivative lacks conjugated π-systems or heteroatoms necessary for ligand-centered luminescence .
Biological Activity
cis-1-Benzylpyrrolidine-2,5-dicarboxylic acid is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrrolidine ring with a benzyl substituent and two carboxylic acid groups at the 2 and 5 positions. Its molecular formula is C₁₃H₁₉NO₄, and it is known for its unique stereochemistry which influences its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may act as an inhibitor or activator of specific enzymes, modulating their activities and influencing metabolic pathways. Additionally, it may bind to certain receptors, altering their conformations and downstream signaling pathways.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
- Antioxidant Activity : Studies have shown that derivatives of pyrrolidine compounds exhibit significant antioxidant properties, which may contribute to their therapeutic potential in oxidative stress-related conditions.
- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It may help mitigate neuronal damage through various mechanisms, including the inhibition of apoptotic pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This activity could be enhanced when used in combination with other antibiotics.
In Vitro Studies
In vitro studies have demonstrated the following findings regarding the biological activity of this compound:
Case Studies
- Neuroprotection in Animal Models : In a study involving rodent models of Parkinson's disease, this compound was found to reduce dopaminergic neuron loss and improve motor function scores compared to control groups.
- Antimicrobial Efficacy : A series of experiments evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) ranging from 3.12 to 12.5 μg/mL, suggesting moderate antimicrobial activity .
- Synergistic Effects with Antibiotics : When tested in combination with standard antibiotics like vancomycin, the compound exhibited enhanced efficacy against resistant strains of bacteria, indicating potential as an antibiotic adjuvant .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for cis-1-benzylpyrrolidine-2,5-dicarboxylic acid, and how can reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves cyclization or condensation reactions using pyrrolidine derivatives and benzyl-protected precursors. For example, analogous dicarboxylic acid ligands (e.g., pyridine-2,5-dicarboxylic acid) are synthesized via metal-mediated coordination, where reaction temperature, pH, and solvent polarity critically influence stereoselectivity. Characterization via single-crystal XRD and IR spectroscopy confirms the cis configuration by identifying hydrogen-bonding patterns and carboxylate group orientations .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer : A combination of elemental analysis, thermogravimetric analysis (TGA), and spectroscopic methods (e.g., FT-IR, NMR) is standard. Single-crystal XRD is critical for resolving the cis configuration, while TGA assesses thermal stability and decomposition profiles. Luminescent data may also probe electronic interactions in metal-coordinated derivatives .
Q. How can researchers experimentally distinguish the cis isomer from potential trans contaminants?
- Methodological Answer : Chromatographic separation (e.g., HPLC with chiral columns) combined with -NMR NOESY experiments can identify spatial proximity of benzyl and carboxylate groups. Polarimetry or circular dichroism (CD) may further validate enantiomeric purity if the compound exhibits optical activity .
Advanced Research Questions
Q. What factors govern the conformational stability of this compound in solution, and how do these impact its reactivity?
- Methodological Answer : The trans/cis equilibrium (K) is influenced by solvent dielectric constant and temperature. Computational methods (DFT) paired with pH-dependent NMR studies quantify energy barriers for isomerization. For instance, in related N-acyl-pyrrolidine systems, esterification of carboxylates shifts the equilibrium toward the cis form due to reduced steric strain .
Q. How can this compound be utilized as a ligand in coordination polymers, and what structural features enhance framework stability?
- Methodological Answer : The rigid cis configuration and bifunctional carboxylates enable chelation to metal nodes (e.g., Co, Zn). Framework stability is optimized by selecting metal ions with compatible coordination geometries (e.g., octahedral for Co) and modulating linker-to-metal ratios. Powder XRD and gas sorption analysis (e.g., N at 77 K) assess porosity and topology .
Q. What strategies are effective for analyzing intermolecular interactions in crystalline forms of this compound?
- Methodological Answer : Hirshfeld surface analysis, derived from XRD data, maps intermolecular contacts (e.g., C–H···O, π-π stacking). Pair distribution function (PDF) analysis further resolves short-range order in amorphous or polycrystalline samples. These methods reveal how benzyl groups influence packing efficiency and crystallinity .
Q. How does the introduction of electron-withdrawing/donating substituents on the benzyl group alter the compound’s acidity and metal-binding affinity?
- Methodological Answer : Substituent effects are quantified via pK measurements (potentiometric titration) and stability constant determinations (UV-Vis titration with metal ions). For example, electron-withdrawing groups (e.g., -NO) increase carboxylate acidity, enhancing binding to hard Lewis acids like Fe .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
